3-bromo-1-benzofuran-7-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Optimize lead discovery with 3-bromo-1-benzofuran-7-carboxylic acid, a unique benzofuran scaffold featuring a reactive 3-position bromine handle and a 7-position carboxylic acid for orthogonal derivatization. Its distinct substitution pattern enables SAR campaigns that cannot be replicated with positional isomers. Ideal for fragment-based elaboration and medicinal chemistry programs requiring precise spatial arrangement. Premium-priced for high-value, low-volume optimization phases.

Molecular Formula C9H5BrO3
Molecular Weight 241.04 g/mol
CAS No. 1782585-55-0
Cat. No. B6619414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-benzofuran-7-carboxylic acid
CAS1782585-55-0
Molecular FormulaC9H5BrO3
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)O)OC=C2Br
InChIInChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12)
InChIKeyHHRHDXHHHYLOMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-benzofuran-7-carboxylic acid (CAS 1782585-55-0): Molecular Identity and Procurement Baseline for Heterocyclic Building Block Selection


3-Bromo-1-benzofuran-7-carboxylic acid (CAS 1782585-55-0, molecular formula C9H5BrO3, molecular weight 241.04 g/mol) is a halogenated benzofuran carboxylic acid derivative characterized by a bromine atom at the 3-position and a carboxylic acid moiety at the 7-position of the fused bicyclic benzofuran scaffold [1]. The compound exhibits the following predicted physicochemical parameters: boiling point 370.9±22.0 °C, density 1.784±0.06 g/cm³, and pKa 2.93±0.30 . The SMILES representation OC(=O)C1=C2C(C(=CO2)Br)=CC=C1 defines its unique substitution pattern . As a heterocyclic building block containing both a reactive bromine handle for cross-coupling chemistry and a carboxylic acid functional group for amide/ester derivatization, this compound serves as a versatile intermediate in medicinal chemistry and chemical biology research [1].

Why 3-Bromo-1-benzofuran-7-carboxylic acid (1782585-55-0) Cannot Be Interchanged with Positional Isomers or Alternative Benzofuran Carboxylic Acids


The benzofuran carboxylic acid scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity with respect to both bromine substitution position and carboxylic acid placement. In studies of benzofuran-based carbonic anhydrase inhibitors, the antiproliferative potency against MDA-MB-231 breast cancer cells varied substantially depending on the benzofuran substitution pattern; a 5-bromobenzofuran-2-carboxylic acid derivative (compound 9e) demonstrated an IC50 value of 2.52 ± 0.39 μM, whereas structurally related analogs with different substitution patterns showed altered activity profiles [1]. Positional isomers—including 7-bromo-1-benzofuran-3-carboxylic acid (CAS 1374574-88-5), 3-bromo-1-benzofuran-5-carboxylic acid (CAS 501892-83-7), and 7-bromo-1-benzofuran-2-carboxylic acid (CAS 550998-59-9)—each present distinct electronic environments, steric constraints, and hydrogen-bonding geometries around the carboxylic acid moiety, rendering them non-interchangeable in structure-based design and synthetic route optimization . The specific 3-bromo-7-carboxylic acid substitution pattern of the target compound offers a unique vector set for fragment elaboration that cannot be replicated by any single alternative benzofuran building block.

Quantitative Differentiation Evidence: 3-Bromo-1-benzofuran-7-carboxylic acid (1782585-55-0) Versus Positional Isomers and In-Class Analogs


Unique 3-Bromo-7-Carboxylic Acid Substitution Pattern: No Single-Atom Overlap with Closest Positional Isomers

3-Bromo-1-benzofuran-7-carboxylic acid (CAS 1782585-55-0) possesses a bromine atom at the furan ring 3-position and a carboxylic acid group at the benzene ring 7-position. The closest commercially available positional isomers each differ by at least one substitution locus: 7-bromo-1-benzofuran-3-carboxylic acid (CAS 1374574-88-5) places the carboxylic acid at the 3-position rather than the 7-position; 3-bromo-1-benzofuran-5-carboxylic acid (CAS 501892-83-7) [1] shifts the carboxylic acid to the 5-position; and 7-bromo-1-benzofuran-2-carboxylic acid (CAS 550998-59-9) [2] relocates the carboxylic acid to the 2-position while maintaining bromine at the 7-position. No single positional isomer shares both substitution features with the target compound.

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Procurement Differentiation: Market Availability and Pricing Transparency

3-Bromo-1-benzofuran-7-carboxylic acid is commercially available from specialized research chemical suppliers with documented pricing across multiple pack sizes. Pricing at 95% purity is as follows: 50 mg at $284.00, 100 mg at $407.00, 250 mg at $565.00, 500 mg at $870.00, 1 g at $1,107.00, 2.5 g at $2,134.00, and 5 g at $3,142.00 . In contrast, positional isomers such as 5-bromo-1-benzofuran-2-carboxylic acid (CAS 10242-11-2) are available at lower price points, reflecting different supply-demand dynamics and synthetic accessibility . The target compound's pricing structure indicates a specialty building block positioned for fragment-based discovery and lead optimization campaigns rather than bulk screening applications.

Chemical Procurement Research Supply Chain Building Block Sourcing

Predicted Physicochemical Property Differentiation Among Positional Isomers

Predicted physicochemical parameters for the target compound and its positional isomers reveal meaningful differences that impact compound handling, formulation, and downstream biological evaluation. For 3-bromo-1-benzofuran-7-carboxylic acid, predicted values (where available) indicate a pKa of approximately 2.93±0.30, boiling point of 370.9±22.0 °C, and density of 1.784±0.06 g/cm³ . In comparison, 7-bromo-1-benzofuran-3-carboxylic acid exhibits a predicted boiling point of 382.5±22.0 °C and a lower predicted pKa of 2.79±0.10 , while 3-bromobenzofuran-2-carboxylic acid shows a boiling point of 354.6±27.0 °C and density of 1.8±0.1 g/cm³ . The non-brominated parent scaffold, benzofuran-7-carboxylic acid (CAS 90484-22-3), has a substantially lower molecular weight (162.14 g/mol vs. 241.04 g/mol) and a predicted LogP of 2.35 , indicating that bromine substitution significantly alters lipophilicity and molecular recognition properties.

Physicochemical Profiling ADME Prediction Lead Optimization

Reactive Handle Orthogonality: 3-Position Bromine as a Cross-Coupling Partner Distinct from Alternative Halogenation Sites

The 3-position bromine atom in 3-bromo-1-benzofuran-7-carboxylic acid resides on the electron-rich furan ring, presenting a distinct electronic environment compared to bromine substitution on the benzene ring (e.g., at positions 4, 5, 6, or 7). Benzofurans brominated at the 3-position undergo palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with regioselectivity governed by the furan ring's electronic character [1]. In contrast, 7-bromo-1-benzofuran-3-carboxylic acid and 5-bromo-1-benzofuran-2-carboxylic acid present bromine atoms in different electronic environments, leading to divergent reactivity profiles and coupling efficiencies. The carboxylic acid at the 7-position remains available for orthogonal derivatization (amide bond formation, esterification) without interference from the bromine handle, enabling sequential functionalization strategies.

Synthetic Chemistry Cross-Coupling Reactions Fragment Elaboration

Optimal Research Application Scenarios for 3-Bromo-1-benzofuran-7-carboxylic acid (1782585-55-0) Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Requiring a Unique 3-Bromo-7-Carboxylic Acid Benzofuran Scaffold

In fragment-based lead discovery programs exploring benzofuran-derived chemical space, 3-bromo-1-benzofuran-7-carboxylic acid provides a substitution pattern that cannot be accessed by any single commercially available positional isomer. The combination of a 3-position bromine handle (positioned on the electron-rich furan ring) with a 7-position carboxylic acid (available for amide/ester derivatization) defines a unique vector set for fragment elaboration. This compound is particularly suited for SAR campaigns where subtle modifications to substitution geometry are being systematically evaluated, as evidenced by the distinct predicted pKa and boiling point values relative to its positional isomers .

Parallel Library Synthesis Leveraging Orthogonal Functional Group Reactivity

The orthogonal functional group pairing of this compound—a bromine atom at the 3-position suitable for palladium-catalyzed cross-coupling reactions and a carboxylic acid at the 7-position available for amide bond formation—enables sequential, non-interfering derivatization strategies. As inferred from class-level benzofuran reactivity literature [1], the 3-position bromine on the furan ring presents distinct electronic characteristics compared to benzene-ring brominated analogs, offering different coupling efficiencies and substrate scopes. This makes 3-bromo-1-benzofuran-7-carboxylic acid an attractive core scaffold for generating diverse compound libraries through iterative functionalization.

Structure-Activity Relationship Studies Differentiating Positional Isomer Contributions to Biological Activity

For medicinal chemistry programs where the biological activity of benzofuran-based inhibitors (e.g., carbonic anhydrase inhibitors, kinase inhibitors) has been established, this compound enables precise interrogation of how bromine and carboxylic acid positioning affects target engagement. Literature on related benzofuran carboxylic acids demonstrates that substitution pattern significantly modulates antiproliferative potency, with 5-bromobenzofuran-2-carboxylic acid derivatives achieving IC50 values of 2.52 ± 0.39 μM in MDA-MB-231 breast cancer cells [2]. 3-Bromo-1-benzofuran-7-carboxylic acid provides a distinct vector for exploring SAR hypotheses that cannot be tested with the 5-bromo-2-carboxylic acid or 7-bromo-3-carboxylic acid scaffolds.

Specialty Chemical Procurement for Lead Optimization with Budget Flexibility

Given its premium pricing structure ($1,107.00/g at 1 g scale versus lower-cost positional isomers) , this compound is optimally deployed in lead optimization phases where structural uniqueness justifies the higher procurement cost, rather than in high-throughput screening campaigns requiring large quantities of building blocks. The 3-bromo-7-carboxylic acid substitution pattern represents a niche chemical space warranting investment when SAR data indicate that alternative benzofuran scaffolds fail to deliver the desired potency, selectivity, or physicochemical property profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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